mPGES-1 Inhibitory Activity of 3-Bromo-1-(phenylsulfonyl)piperidin-4-one Compared to Known Inhibitors
3-Bromo-1-(phenylsulfonyl)piperidin-4-one demonstrates moderate inhibitory activity against the human microsomal prostaglandin E synthase-1 (mPGES-1) enzyme with an IC50 of 506 nM [1]. This activity places it as a less potent inhibitor compared to highly optimized clinical candidates like CAY10678 (IC50 = 90 nM for human mPGES-1) . However, its distinct sulfonyl piperidinone scaffold may offer a different selectivity profile or physicochemical properties, making it a valuable starting point for hit-to-lead campaigns where a novel chemical series is prioritized over immediate potency.
| Evidence Dimension | Inhibition of human mPGES-1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 506 nM |
| Comparator Or Baseline | CAY10678: IC50 = 90 nM |
| Quantified Difference | 5.6-fold lower potency |
| Conditions | Target: Human mPGES-1 transfected in HEK293 cells; Assay: PGE2 production after 60 mins by HTRF |
Why This Matters
This data is crucial for researchers in inflammation and oncology, as it provides a quantitative benchmark for the compound's potential as an mPGES-1 inhibitor, differentiating it from more potent but structurally dissimilar alternatives.
- [1] BindingDB. BDBM50360819. Affinity Data for CHEMBL1934797. View Source
